3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a thiophene-2-carboxylate group and a 4-oxo-4H-chromen-7-yl moiety, which are linked through a 4-chloro-3,5-dimethylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The 4-chloro-3,5-dimethylphenoxy group can be introduced through nucleophilic substitution reactions using suitable phenol derivatives and halogenated intermediates.
Attachment of the Thiophene-2-carboxylate Group: The thiophene-2-carboxylate group can be attached through esterification reactions using thiophene-2-carboxylic acid and appropriate alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenoxy and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl acetate
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl propionate
Uniqueness
3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C22H15ClO5S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H15ClO5S/c1-12-8-15(9-13(2)20(12)23)27-18-11-26-17-10-14(5-6-16(17)21(18)24)28-22(25)19-4-3-7-29-19/h3-11H,1-2H3 |
InChI Key |
BFZDWPZROKQAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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